molecular formula C10H11N3O B3350223 1h-Benzimidazole-2-propanamide CAS No. 26209-49-4

1h-Benzimidazole-2-propanamide

Cat. No.: B3350223
CAS No.: 26209-49-4
M. Wt: 189.21 g/mol
InChI Key: WVHWEIFXJOJSKH-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-propanamide is a heterocyclic organic compound that features a benzimidazole ring fused with a propanamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-propanamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. Another method includes the cyclization of N-substituted o-phenylenediamines with carboxylic acids or their derivatives. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as polyphosphoric acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
1H-Benzimidazole-2-propanamide derivatives have been investigated for their potential antimicrobial activity. Studies indicate that modifications to the benzimidazole core can enhance efficacy against various bacterial strains, making them promising candidates for antibiotic development.

Anticancer Activity
Research has demonstrated that certain benzimidazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds that interact with tubulin or disrupt the microtubule dynamics are of particular interest in cancer therapy .

Antiviral Effects
Some studies suggest that 1H-benzimidazole derivatives may possess antiviral properties, potentially inhibiting viral replication or entry into host cells. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be inadequate.

Material Science

Synthesis of Advanced Materials
this compound is utilized in the synthesis of advanced materials with unique optical and electronic properties. Its derivatives can be incorporated into polymer matrices to create materials suitable for applications in electronics and photonics.

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions has led to its use in nanotechnology, particularly in the development of nanomaterials for drug delivery systems and biosensors. These nanostructures can enhance the bioavailability and targeted delivery of therapeutic agents .

Catalysis

Catalytic Applications
Benzimidazole derivatives, including this compound, serve as catalysts in various organic transformations. Their ability to facilitate reactions such as oxidation, reduction, and substitution makes them valuable in synthetic organic chemistry. For example, they can catalyze reactions involving carbon-carbon bond formation or functional group interconversion .

Case Studies

Study Title Objective Findings
Antimicrobial Activity of Benzimidazole DerivativesTo evaluate the antibacterial activity against resistant strainsSeveral derivatives showed significant inhibition against Staphylococcus aureus and E. coli.
Anticancer Potential of Benzimidazole CompoundsTo assess the cytotoxic effects on cancer cell linesSome compounds exhibited IC50 values in low micromolar range against various cancer cell lines .
Catalytic Efficiency of Benzimidazole-based CatalystsTo investigate their role in organic synthesisDemonstrated enhanced reaction rates and selectivity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

1H-Benzimidazole-2-propanamide can be compared with other benzimidazole derivatives, such as:

Uniqueness: this compound is unique due to its specific propanamide group, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.

Biological Activity

1H-Benzimidazole-2-propanamide is a compound belonging to the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiproliferative , anti-inflammatory , and antiparasitic properties. The structural modifications of the benzimidazole nucleus significantly influence these activities, making it a versatile scaffold in drug design.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231) with minimal inhibitory concentrations (MIC) as low as 8 μg/mL . The mechanism behind this activity often involves the induction of apoptosis through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors like cytochrome c .

Antimicrobial Activity

The compound also displays significant antimicrobial properties. In vitro studies have shown that this compound and its derivatives can effectively inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, with MIC values reported at 4 μg/mL . The antimicrobial action is attributed to the lipophilic nature of the compounds, which enhances their ability to penetrate bacterial membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored extensively. For instance, compounds derived from benzimidazole have shown efficacy in reducing inflammation in animal models when tested against carrageenan-induced paw edema . These compounds often act by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Antiparasitic Activity

Benzimidazole derivatives have been documented for their antiparasitic effects as well. A study indicated that certain benzimidazole compounds demonstrated activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating substantial potency compared to standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Modifications at different positions on the benzimidazole ring can enhance or diminish its pharmacological effects. For example:

Position Substituent Effect on Activity
1Alkyl groupsGenerally increases lipophilicity and bioactivity
2Carboxylic acidsEnhances anti-inflammatory properties
5HalogensOften increases antimicrobial efficacy

Case Studies

Several studies have documented the biological efficacy of this compound and its derivatives:

  • Anticancer Studies : A derivative was found to inhibit cell growth in MDA-MB-231 cells through apoptosis induction mechanisms involving caspase activation .
  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested against multiple bacterial strains showing promising MIC values comparable to existing antibiotics .
  • Anti-inflammatory Effects : In vivo studies demonstrated that specific derivatives significantly reduced inflammation markers in rat models, suggesting potential for therapeutic use in inflammatory diseases .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHWEIFXJOJSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435265
Record name 1h-benzimidazole-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26209-49-4
Record name 1h-benzimidazole-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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